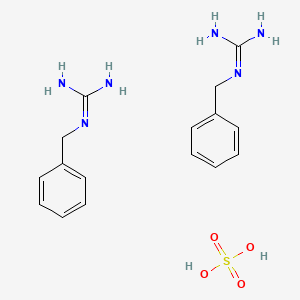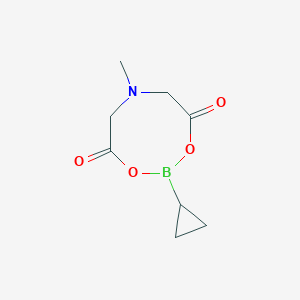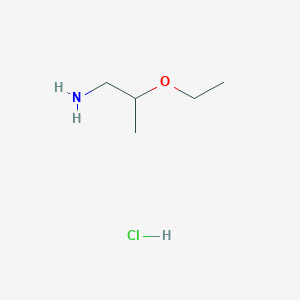
4-(2,3-Dichlorophenyl)-1-piperazinebutanol
Vue d'ensemble
Description
“4-(2,3-Dichlorophenyl)-1-piperazinebutanol” is a chemical compound. It is a novel process for the preparation of trans-N- {4- [2- [4- ](https://patents.google.com/patent/WO2019016828A1/en).
Synthesis Analysis
The synthesis of piperazine derivatives, which includes “4-(2,3-Dichlorophenyl)-1-piperazinebutanol”, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .Molecular Structure Analysis
The molecular structure of “4-(2,3-Dichlorophenyl)-1-piperazinebutanol” can be analyzed using Density Functional Theory (DFT) calculations to obtain optimized geometries, vibrational wavenumbers, highest occupied molecular orbital (HOMO)–lowest unoccupied molecular orbital (LUMO) energies .Chemical Reactions Analysis
The chemical reactions involving “4-(2,3-Dichlorophenyl)-1-piperazinebutanol” can be complex. For example, it can be involved in the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Applications De Recherche Scientifique
Antitumor Activity
4-(2,3-Dichlorophenyl)-1-piperazinebutanol: has been studied for its potential antitumor properties. Research indicates that compounds with this structure may inhibit tyrosine kinase receptors, which are often implicated in the growth and spread of cancer cells . By targeting these receptors, the compound could serve as a basis for developing new anticancer drugs.
Pharmacological Applications
In pharmacology, 4-(2,3-Dichlorophenyl)-1-piperazinebutanol is recognized as a precursor in the synthesis of various pharmaceuticals, such as aripiprazole . Aripiprazole is an antipsychotic medication used to treat conditions like schizophrenia and bipolar disorder, indicating the compound’s significance in mental health treatment.
Biochemical Research
Biochemically, this compound has been involved in studies related to enzyme inhibition. It’s been shown to act as a partial agonist of dopamine D2 and D3 receptors , which could make it valuable in researching neurological disorders and developing treatments that require dopaminergic modulation.
Materials Science
In materials science, derivatives of 4-(2,3-Dichlorophenyl)-1-piperazinebutanol have been used to create scaffolds for further chemical derivatization . These scaffolds can be employed in the development of new materials with potential applications in various industries, including electronics and nanotechnology.
Analytical Chemistry
Analytical chemists have utilized 4-(2,3-Dichlorophenyl)-1-piperazinebutanol as a standard for pharmaceutical impurity analysis . Its role in ensuring the quality and safety of medicines is critical, as it helps in the identification and quantification of impurities within drug formulations.
Organic Chemistry
In organic chemistry, the compound’s structure is of interest for studying isomerization and the synthesis of piperazine derivatives . These derivatives are important in a wide range of biological and pharmaceutical activities, making the compound a key subject in synthetic organic research.
Propriétés
IUPAC Name |
4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O/c15-12-4-3-5-13(14(12)16)18-9-7-17(8-10-18)6-1-2-11-19/h3-5,19H,1-2,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCMWDBARFJWIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCO)C2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657868 | |
| Record name | 4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dichlorophenyl)-1-piperazinebutanol | |
CAS RN |
870765-38-1 | |
| Record name | 4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2,3-Dichlorophenyl)-1-piperazinebutanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDX7MZ7UFX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-(+)-2-Benzylhexahydropyrrolo[1,2-a]pyrazin-6(7H)-one](/img/structure/B1386997.png)





![(2-Methoxyethyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1387007.png)
![[3-(Ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid](/img/structure/B1387009.png)
![4-{[5-(4-Isopropylphenyl)-4-methyl-1,1-dioxido-3-oxoisothiazol-2(3H)-yl]methyl}benzoic acid](/img/structure/B1387010.png)
![N,2-Dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl]propan-2-amine](/img/structure/B1387011.png)

![2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B1387017.png)

